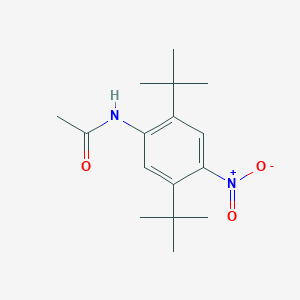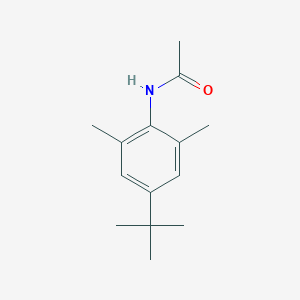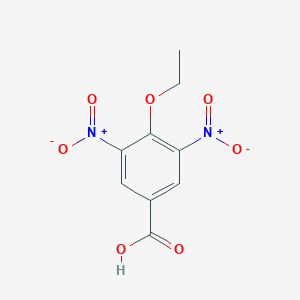![molecular formula C13H13NOS B263499 N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
N-[2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-thienyl)ethyl]benzamide, also known as TEB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular weight of 235.32 g/mol. TEB has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
N-[2-(2-thienyl)ethyl]benzamide exerts its biological effects by binding to specific receptors or enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to bind to the 5-HT7 receptor and inhibit its activity, leading to the modulation of circadian rhythms. N-[2-(2-thienyl)ethyl]benzamide has also been shown to bind to the TRPV1 receptor and inhibit its activity, leading to the modulation of pain perception. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-[2-(2-thienyl)ethyl]benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to modulate pain perception by inhibiting the activity of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. N-[2-(2-thienyl)ethyl]benzamide is also relatively inexpensive and readily available. However, N-[2-(2-thienyl)ethyl]benzamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[2-(2-thienyl)ethyl]benzamide has a high melting point, which can make it difficult to dissolve in some organic solvents.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(2-thienyl)ethyl]benzamide. One direction is to study the role of N-[2-(2-thienyl)ethyl]benzamide in the modulation of other biological processes, such as angiogenesis and neuroprotection. Another direction is to develop new analogs of N-[2-(2-thienyl)ethyl]benzamide with improved pharmacological properties. Additionally, further studies are needed to investigate the safety and toxicity of N-[2-(2-thienyl)ethyl]benzamide in vivo. Finally, N-[2-(2-thienyl)ethyl]benzamide could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and pain.
Synthesemethoden
The synthesis of N-[2-(2-thienyl)ethyl]benzamide involves the reaction of 2-bromoethylthiophene with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give N-[2-(2-thienyl)ethyl]benzamide. The yield of this reaction is around 60-70%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-thienyl)ethyl]benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and analgesic effects. N-[2-(2-thienyl)ethyl]benzamide has also been used as a tool to study the mechanism of action of various proteins and enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the TRPV1 receptor in the modulation of pain perception.
Eigenschaften
Produktname |
N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
Molekularformel |
C13H13NOS |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h1-7,10H,8-9H2,(H,14,15) |
InChI-Schlüssel |
UOTIVHIGQMWNKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)



